![molecular formula C24H18N2O3 B303053 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B303053.png)
2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as DMBI, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth. 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been shown to interact with metal ions, leading to changes in the fluorescence properties of the compound.
Biochemical and Physiological Effects
2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent. However, more studies are needed to fully understand the biochemical and physiological effects of 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its ease of synthesis. 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized in large quantities, making it readily available for use in various applications. However, one limitation of using 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is its relatively low solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for research on 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione-based materials for use in organic electronics. 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has also shown potential as a fluorescent probe for detecting metal ions in biological systems, and further studies in this area could lead to the development of new diagnostic tools. Additionally, more research is needed to fully understand the anti-cancer activity of 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione and its potential as a therapeutic agent.
Synthesis Methods
2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process starting with the reaction of 2,3-dimethylaniline and 5-methyl-2-aminobenzoxazole. This intermediate is then subjected to cyclization using phosgene to yield 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione. The synthesis of 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is relatively straightforward and can be scaled up for industrial use.
Scientific Research Applications
2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, 2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices.
properties
Product Name |
2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione |
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Molecular Formula |
C24H18N2O3 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-5-(5-methyl-1,3-benzoxazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H18N2O3/c1-13-7-10-21-19(11-13)25-22(29-21)16-8-9-17-18(12-16)24(28)26(23(17)27)20-6-4-5-14(2)15(20)3/h4-12H,1-3H3 |
InChI Key |
LLBNBHUFKLUKQW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC(=C5C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC(=C5C)C |
Origin of Product |
United States |
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